molecular formula C22H29ClN4O3S3 B2916424 N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide hydrochloride CAS No. 1322957-81-2

N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide hydrochloride

Cat. No.: B2916424
CAS No.: 1322957-81-2
M. Wt: 529.13
InChI Key: CPKWBFYOACPTRV-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine-2-carboxamide derivative featuring a benzo[d]thiazol-2-yl moiety substituted with 4,5-dimethyl groups, a dimethylaminoethyl side chain, and a thiophen-2-ylsulfonyl group. The benzo[d]thiazol and thiophen-sulfonyl groups suggest affinity for targets involving aromatic or sulfur-mediated interactions, such as kinases or proteases . However, specific biological data (e.g., IC50 values) are unavailable in the provided evidence.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3S3.ClH/c1-15-9-10-18-20(16(15)2)23-22(31-18)25(13-12-24(3)4)21(27)17-7-5-11-26(17)32(28,29)19-8-6-14-30-19;/h6,8-10,14,17H,5,7,11-13H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKWBFYOACPTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CCN(C)C)C(=O)C3CCCN3S(=O)(=O)C4=CC=CS4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide hydrochloride is a synthetic organic compound with a complex molecular structure. Its unique features make it a subject of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C21H23ClN4OS2
  • Molecular Weight : Approximately 447.0 g/mol
  • Key Functional Groups : Dimethylamino group, benzo[d]thiazole moiety, thiophene sulfonyl group

The presence of these functional groups suggests potential interactions with various biological targets, enhancing its therapeutic profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate enzyme activities and receptor functions, influencing pathways involved in various diseases.

Therapeutic Applications

Research indicates that compounds with similar structures to this compound have shown promise in treating neurodegenerative diseases such as Alzheimer's disease (AD). Key mechanisms include:

  • Cholinesterase Inhibition : Compounds in this class have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for maintaining cholinergic neurotransmission .
  • Amyloid-Beta Aggregation : Some studies report that thiazole derivatives can reduce amyloid-beta aggregation, a hallmark of Alzheimer's pathology .

Case Studies and Research Findings

Several studies have highlighted the biological activities of thiazole derivatives and their potential implications for drug development:

  • Thiazole Derivatives in Alzheimer's Disease :
    • A review indicated that thiazole-based compounds could ameliorate AD by targeting multiple pathways, including inhibition of AChE and amyloid-beta aggregation .
    • In vitro studies demonstrated effective inhibition of Aβ at micromolar concentrations, suggesting potential for therapeutic applications.
  • Inhibition of Cyclin-dependent Kinases :
    • Thiazole compounds have also been shown to inhibit cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation and neurodegeneration .
  • Anti-inflammatory Properties :
    • Some derivatives exhibit anti-inflammatory effects by modulating signaling pathways associated with neuroinflammation, further supporting their role in neuroprotection .

Comparative Data Table

CompoundTarget ActivityIC50 ValueReference
Thiazole Derivative AAChE Inhibition1.2 nM
Thiazole Derivative BBuChE Inhibition149.8 nM
Thiazole Derivative CAβ Aggregation Inhibition10 μM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Variations

Compound A : N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide Hydrochloride
  • Key Differences :
    • Replaces the pyrrolidine-2-carboxamide core with a benzamide backbone.
    • Substitutes 4,5-dimethylbenzo[d]thiazol with 6-ethoxybenzo[d]thiazol.
    • Uses a 4-methylpiperidin-1-ylsulfonyl group instead of thiophen-2-ylsulfonyl.
  • The ethoxy group in benzo[d]thiazol could enhance lipophilicity, affecting membrane permeability .
Compound B : (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide Derivatives (Patent Example 51)
  • Key Differences :
    • Features a hydroxyl group at the pyrrolidine C4 position.
    • Substitutes benzo[d]thiazol with 4-methylthiazol-5-yl.
    • Lacks the thiophen-2-ylsulfonyl group.
  • The methylthiazol group may confer distinct electronic properties compared to dimethylbenzo[d]thiazol .

Sulfonamide and Sulfonyl Group Comparisons

Compound C : 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide
  • Key Differences :
    • Contains a triazine-methylthio-benzenesulfonamide scaffold instead of pyrrolidine-carboxamide.
    • Uses imidazolidin-2-ylidene as a substituent.
  • Implications :
    • The triazine and imidazolidin-2-ylidene groups may enhance π-π stacking interactions with aromatic residues in enzyme active sites .
    • The chloro-methylbenzenesulfonamide group could confer higher electrophilicity compared to thiophen-sulfonyl .

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Pyrrolidine-2-carboxamide 4,5-Dimethylbenzo[d]thiazol, thiophen-2-ylsulfonyl, dimethylaminoethyl Not provided High solubility (HCl salt), potential kinase affinity
Compound A Benzamide 6-Ethoxybenzo[d]thiazol, 4-methylpiperidin-1-ylsulfonyl 567.2 Increased lipophilicity, altered target selectivity
Compound B (Example 51) Hydroxypyrrolidine 4-Methylthiazol-5-yl, benzyl Not provided Enhanced hydrogen bonding, improved solubility
Compound C Triazine-sulfonamide Imidazolidin-2-ylidene, chloro-methylbenzenesulfonamide ~450 (estimated) High electrophilicity, π-π stacking potential

Research Findings and Mechanistic Insights

  • Electronic Environment : NMR studies on analogous compounds (e.g., ) indicate that substituents like thiophen-sulfonyl and dimethylbenzo[d]thiazol create distinct chemical environments in regions critical for binding (e.g., regions A and B in Figure 6 of ). These differences could modulate interactions with hydrophobic pockets or catalytic residues in enzymes .
  • Synthetic Flexibility : The pyrrolidine core allows for stereochemical modifications (e.g., hydroxylation in Example 51), which are less feasible in rigid scaffolds like benzamide or triazine .

Q & A

Q. What synthetic methodologies are recommended for the preparation of this compound?

Answer: The synthesis involves multi-step organic reactions, including sulfonylation, carboxamide coupling, and thiazole ring formation. A modified approach using Schotten-Baumann conditions for amide bond formation under anhydrous, inert atmospheres is critical to avoid hydrolysis. Key steps include:

  • Step 1: Sulfonylation of pyrrolidine-2-carboxylic acid derivatives with thiophene-2-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Step 2: Coupling with 4,5-dimethylbenzo[d]thiazol-2-amine via carbodiimide-mediated activation (e.g., EDCI/HOBt) .
  • Step 3: Quaternary ammonium salt formation with dimethylaminoethyl chloride in acidic media to yield the hydrochloride salt . Experimental Design Tip: Use fractional factorial design (FFD) to optimize reaction parameters (e.g., temperature, stoichiometry) and minimize side products .

Q. Which spectroscopic techniques are essential for structural characterization?

Answer:

  • NMR Spectroscopy: 1H/13C NMR for confirming substituent positions and stereochemistry (e.g., pyrrolidine ring conformation) .
  • Mass Spectrometry (HRMS): To verify molecular ion peaks and fragmentation patterns, particularly for the sulfonyl and thiazole moieties .
  • IR Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the carboxamide) . Validation: Cross-reference spectral data with computational simulations (e.g., DFT-based NMR chemical shift predictions) .

Q. What safety protocols are critical for handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods due to potential irritancy of sulfonyl and amine groups .
  • Waste Disposal: Neutralize acidic byproducts (e.g., HCl) before disposal .
  • Emergency Procedures: Immediate eye wash and decontamination protocols for spills, as per Chemical Hygiene Plan guidelines .

Advanced Research Questions

Q. How can computational chemistry enhance reaction optimization for this compound?

Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., sulfonylation energy barriers) .
  • Reaction Path Sampling: Employ nudged elastic band (NEB) methods to map potential energy surfaces and predict intermediates .
  • Machine Learning (ML): Train models on existing reaction data to predict optimal solvent systems (e.g., DMF vs. THF for carboxamide coupling) . Case Study: ICReDD’s hybrid computational-experimental workflow reduced reaction optimization time by 40% in analogous thiazole syntheses .

Q. How should researchers address contradictions in reported biological activity data?

Answer:

  • Meta-Analysis: Aggregate data from peer-reviewed studies (e.g., antimicrobial IC50 values) and apply statistical tests (e.g., ANOVA) to identify outliers .
  • Experimental Replication: Standardize assay conditions (e.g., pH, cell lines) to isolate variables causing discrepancies. For example, pH-dependent solubility may alter bioactivity .
  • Cross-Validation: Compare results across multiple analytical platforms (e.g., in vitro vs. in silico docking studies) .

Q. What reactor design principles are critical for scaling up synthesis?

Answer:

  • Continuous Flow Reactors: Minimize exothermic risks during sulfonylation by using microchannel reactors with precise temperature control .
  • Separation Technologies: Implement membrane-based systems (e.g., nanofiltration) to isolate the hydrochloride salt from reaction mixtures .
  • Process Control: Use real-time PAT (Process Analytical Technology) tools (e.g., inline FTIR) to monitor reaction progress and adjust parameters dynamically .

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